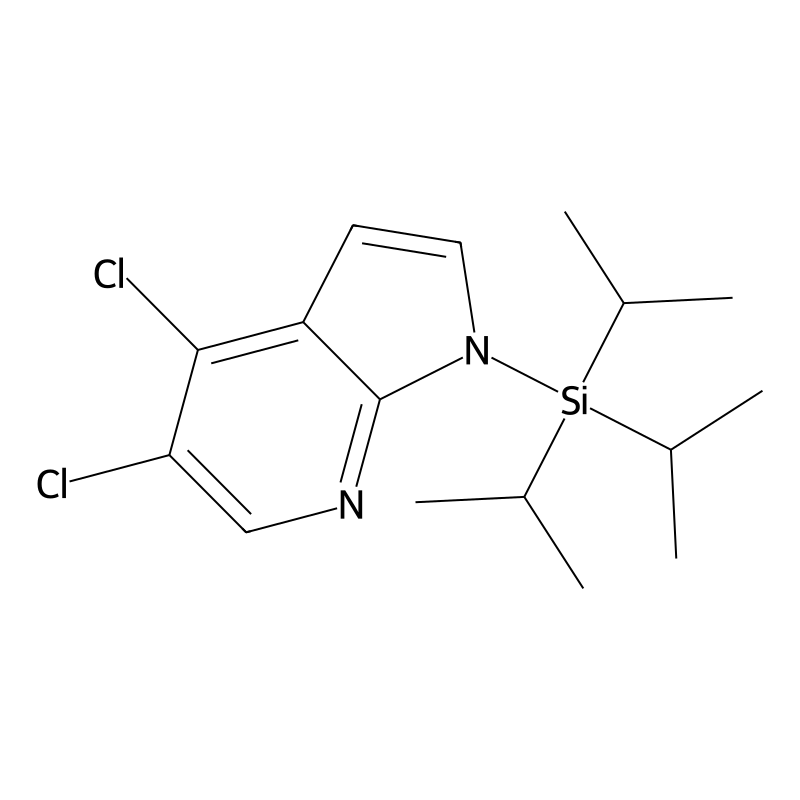

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of the pyrrolo[2,3-b]pyridine core structure suggests potential applications in medicinal chemistry. This core unit is found in various biologically active molecules, including some anti-cancer agents. The dichloro substitution pattern on the pyrrolo ring and the triisopropylsilyl group might further modify the molecule's properties for specific research purposes.

Availability and research focus

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound characterized by the molecular formula and a molecular weight of 343.37 g/mol. It features a pyrrolo[2,3-b]pyridine core structure, which is modified with two chlorine atoms and a triisopropylsilyl group. This compound is notable for its solid state and is primarily used in research settings, particularly in the fields of medicinal chemistry and material science .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, making it useful for synthesizing complex organic molecules.

- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can modify its electronic properties and reactivity .

While specific biological activity data for 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be limited, compounds with similar structures often exhibit significant biological properties. These may include:

- Antimicrobial Activity: Many pyridine derivatives show efficacy against various bacterial and fungal strains.

- Anticancer Properties: Some related compounds have been investigated for their potential to inhibit cancer cell growth.

- Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:

- Preparation of the Pyrrolo[2,3-b]pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors.

- Chlorination: The introduction of chlorine atoms at the 4 and 5 positions can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Silylation: The triisopropylsilyl group is introduced via silylation reactions using triisopropylsilyl chloride in the presence of a base like triethylamine .

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications primarily in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its potential biological activities.

- Material Science: In the synthesis of novel materials with specific electronic or optical properties.

- Chemical Research: Used as a reagent or intermediate in various synthetic pathways to explore new

Interaction studies involving this compound are crucial to understanding its reactivity and potential biological effects. These studies may include:

- Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems and its effects on metabolic processes.

- Toxicological Assessments: Understanding any potential adverse effects associated with exposure to this compound .

Several compounds share structural similarities with 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine at position 4 | Lacks the triisopropylsilyl group |

| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine at position 5 | Different halogen with potential different reactivity |

| 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | Chlorines at positions 4 and 6 | Additional chlorine may enhance biological activity |

The uniqueness of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of halogenation and silylation, which may impart distinct physical and chemical properties compared to these similar compounds.